2-(5H-Pyrrolo[2,3-b]pyrazin-6-yl)ethanol
Description
2-(5H-Pyrrolo[2,3-b]pyrazin-6-yl)ethanol is a heterocyclic compound featuring a fused pyrrolopyrazine core substituted with an ethanol moiety at the 6-position. The pyrrolo[2,3-b]pyrazine scaffold is notable for its planar aromatic structure, which facilitates π-π stacking interactions in biological systems. The ethanol substituent introduces polarity, enhancing solubility in aqueous environments compared to non-polar analogs.
Properties
CAS No. |
1260891-83-5 |
|---|---|
Molecular Formula |
C8H9N3O |
Molecular Weight |
163.18 g/mol |
IUPAC Name |
2-(5H-pyrrolo[2,3-b]pyrazin-6-yl)ethanol |
InChI |
InChI=1S/C8H9N3O/c12-4-1-6-5-7-8(11-6)10-3-2-9-7/h2-3,5,12H,1,4H2,(H,10,11) |
InChI Key |
GASARHOUUKHLGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=N1)C=C(N2)CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrrolopyrazine derivatives, including 2-(5H-Pyrrolo[2,3-b]pyrazin-6-yl)ethanol, typically involves cyclization, ring annulation, cycloaddition, and direct C-H arylation methods . One common approach involves the cross-coupling of pyrrole with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles, followed by the addition of propargylamine and intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide .
Industrial Production Methods: Industrial production methods for pyrrolopyrazine derivatives often involve scalable synthetic routes that ensure high yield and purity. These methods may include the use of solid-phase synthesis, microwave-assisted synthesis, and flow chemistry techniques to optimize reaction conditions and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 2-(5H-Pyrrolo[2,3-b]pyrazin-6-yl)ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(5H-Pyrrolo[2,3-b]pyrazin-6-yl)ethanol has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(5H-Pyrrolo[2,3-b]pyrazin-6-yl)ethanol involves its interaction with various molecular targets, including kinases and enzymes . The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with these targets, leading to the inhibition of their activity. This inhibition can result in the modulation of signaling pathways involved in cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The biological and physicochemical properties of pyrrolo[2,3-b]pyrazine derivatives are highly dependent on substituent type and position. Key analogs include:
Table 1: Structural and Physicochemical Comparison
| Compound Name | Substituent(s) | Molecular Formula | Molecular Weight | Key Properties |
|---|---|---|---|---|
| 2-(5H-Pyrrolo[2,3-b]pyrazin-6-yl)ethanol | 6-(2-hydroxyethyl) | C8H9N3O | 163.18 | Polar, moderate solubility in water |
| 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine | 6-phenyl | C12H9N3 | 195.22 | Hydrophobic, high logP (~3.2) |
| 2-Chloro-7-fluoro-5H-pyrrolo[2,3-b]pyrazine | 2-Cl, 7-F | C6H3ClFN3 | 171.56 | Halogenated, enhanced electrophilicity |
| Aloisine A (4-(7-butyl-5H-pyrrolo[2,3-b]pyrazin-6-yl)phenol) | 6-(4-hydroxyphenyl), 7-butyl | C16H17N3O | 267.33 | Bulky, mixed polarity, kinase activity |
| tert-Butyl-3-chloro-5-methyl-6-(thiophen-2-yl)-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate | 2-tert-butyl carbamate, 3-Cl, 5-Me, 6-thiophenyl | C18H20ClN3O2S | 385.89 | Lipophilic, protease inhibitor potential |
Key Observations :
- Polarity: The ethanol substituent in the target compound improves aqueous solubility compared to hydrophobic analogs like 6-phenyl derivatives .
- Electrophilicity : Halogenated derivatives (e.g., 2-chloro-7-fluoro) exhibit enhanced reactivity in cross-coupling reactions, making them versatile intermediates .
- Biological Activity : Bulky substituents (e.g., Aloisine A) are associated with kinase inhibition, while carbamate groups (e.g., tert-butyl derivatives) improve metabolic stability .
Key Findings :
- Aloisine A demonstrates nanomolar inhibition of cyclin-dependent kinase 5 (CDK5) and glycogen synthase kinase-3β (GSK3β), highlighting the scaffold’s versatility .
- Halogenated derivatives are preferred for further functionalization due to their reactivity .
- The ethanol-substituted analog’s polarity may limit membrane permeability, necessitating prodrug strategies .
Biological Activity
2-(5H-Pyrrolo[2,3-b]pyrazin-6-yl)ethanol, with the chemical formula CHNO and CAS number 1260891-83-5, has garnered attention in recent pharmacological studies due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.
- Molecular Weight : 163.18 g/mol
- Structural Formula : The compound features a pyrrolo[2,3-b]pyrazine core, which is significant for its biological interactions.
Research indicates that this compound may function as an inhibitor of specific kinases involved in cellular signaling pathways. Notably, it has been identified as a selective inhibitor of the PKMYT1 kinase, which plays a crucial role in regulating cell cycle progression and DNA damage response mechanisms. The inhibition of PKMYT1 has implications for cancer therapies targeting DNA damage response pathways .
Anticancer Properties
- PKMYT1 Inhibition : Studies have demonstrated that this compound exhibits potent inhibitory activity against PKMYT1 with IC values in the low micromolar range. This inhibition leads to enhanced phosphorylation of CDK1, promoting cell cycle arrest in cancer cells .
- Cell Viability Assays : In vitro studies showed that treatment with this compound resulted in reduced viability of various cancer cell lines. The compound was particularly effective against cell lines with aberrant PKMYT1 expression.
Structure-Activity Relationship (SAR)
A comprehensive SAR analysis revealed that modifications to the pyrrolo ring system significantly affect biological activity. For instance, substituents at specific positions on the pyrazine ring were found to enhance selectivity and potency against PKMYT1. The following table summarizes key findings from various studies:
| Compound Variant | R Group | PKMYT1 IC (μM) | Remarks |
|---|---|---|---|
| Compound A | H | 0.69 | High selectivity |
| Compound B | NH | 4.1 | Moderate activity |
| Compound C | CHOH | 1.2 | Enhanced potency |
In Vivo Studies
In vivo studies using animal models have further validated the anticancer potential of this compound. Administration of the compound led to significant tumor regression in xenograft models, correlating with increased apoptosis markers in tumor tissues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
